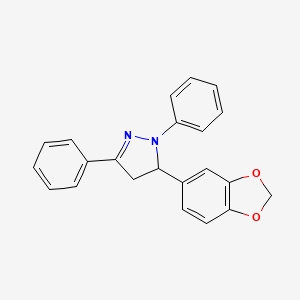

3-(1,3-Benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1,3-Benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a benzodioxole moiety and two phenyl groups

Vorbereitungsmethoden

The synthesis of 3-(1,3-Benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole, benzaldehyde, and hydrazine hydrate.

Condensation Reaction: The initial step involves the condensation of 1,3-benzodioxole with benzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding chalcone.

Cyclization: The chalcone is then reacted with hydrazine hydrate under reflux conditions to form the pyrazoline intermediate.

Aromatization: The pyrazoline intermediate undergoes aromatization in the presence of an oxidizing agent such as iodine to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

3-(1,3-Benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydropyrazole derivatives.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 3-(1,3-Benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole derivatives. For instance:

- A series of derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria using the agar diffusion method. The minimum inhibitory concentrations (MIC) for some derivatives were as low as 80 nM against Sarcina and Staphylococcus aureus .

Anticancer Properties

The compound has shown promise in anticancer research:

- Studies indicate that derivatives can inhibit cell proliferation in various cancer cell lines. For example, a study reported dose-dependent inhibition of breast cancer cell lines (MCF7) with IC50 values ranging from 0.5 to 10 µM depending on the derivative used .

- The structural features of this compound enhance its interaction with DNA and induce apoptosis in cancer cells .

Neuropharmacological Effects

The neuropharmacological potential of this compound is being explored:

- Related compounds have been assessed for sedative and anticonvulsant effects. In behavioral studies with mice, derivatives significantly increased sleep duration when administered alongside pentobarbital .

Anti-inflammatory Activity

Compounds containing the benzodioxole structure have exhibited anti-inflammatory properties:

- Research indicates that these compounds can inhibit pro-inflammatory cytokines in vitro and in vivo models of inflammation .

Data Tables

Case Study 1: Antibacterial Efficacy

A study synthesized several derivatives of this compound and evaluated their antibacterial efficacy using the agar diffusion method. The results indicated that certain compounds exhibited superior antibacterial activity compared to standard drugs.

Case Study 2: Anticancer Activity Assessment

In a focused investigation on anticancer properties, specific derivatives were tested against various cancer cell lines. The study found that some derivatives effectively inhibited cell growth and induced apoptosis through DNA interaction mechanisms.

Wirkmechanismus

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety is believed to play a crucial role in its binding affinity and selectivity towards the target proteins.

Vergleich Mit ähnlichen Verbindungen

3-(1,3-Benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole can be compared with other similar compounds, such as:

1-(1,3-Benzodioxol-5-yl)-2-phenyl-3,4-dihydropyrazole: This compound lacks one phenyl group compared to the target compound, which may affect its biological activity and chemical properties.

3-(1,3-Benzodioxol-5-yl)-2,5-diphenylpyrazole: This compound is fully aromatic and does not have the dihydropyrazole structure, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Biologische Aktivität

The compound 3-(1,3-benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N2O2 with a molecular weight of 342.39 g/mol. The structure features a benzodioxole moiety which is known for its diverse biological activities.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential applications:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzodioxole compounds exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains has not been extensively documented.

- Insecticidal Properties : Similar compounds in the benzodioxole family have shown promise as insecticides. For example, research on related compounds indicates potential larvicidal activity against Aedes aegypti, a vector for several viral diseases . Although direct studies on this specific compound are lacking, the structural similarities suggest it could possess similar properties.

- Cytotoxicity Studies : A study evaluating related compounds found that certain benzodioxole derivatives did not exhibit significant cytotoxicity towards human peripheral blood mononuclear cells at high concentrations (up to 5200 μM) . This suggests a safety profile that may be applicable to this compound.

Case Study 1: Insecticidal Activity

A study synthesized several benzodioxole derivatives and tested their efficacy against Aedes aegypti. Among these compounds, certain derivatives displayed significant larvicidal activity with LC50 values indicating effective concentrations for pest control. The findings highlight the importance of structural features in determining biological activity .

Case Study 2: Antimicrobial Properties

In another investigation into related compounds, researchers observed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. While specific data on this compound was not available, the presence of the benzodioxole group suggests potential for similar effects.

Data Tables

Eigenschaften

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-3-7-16(8-4-1)19-14-20(24(23-19)18-9-5-2-6-10-18)17-11-12-21-22(13-17)26-15-25-21/h1-13,20H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXGMDCWDJHQIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.